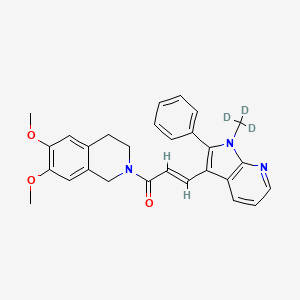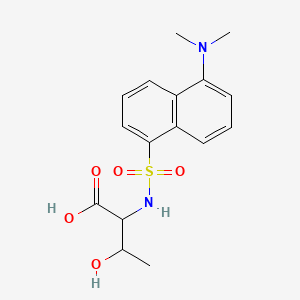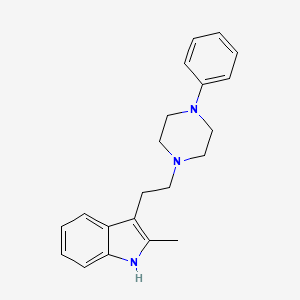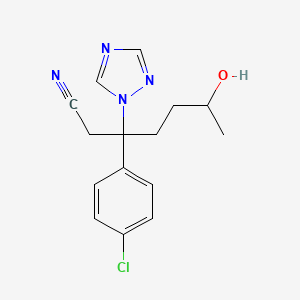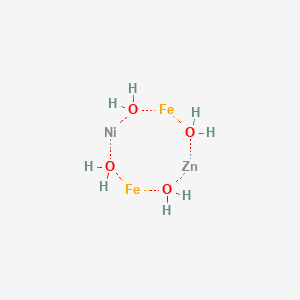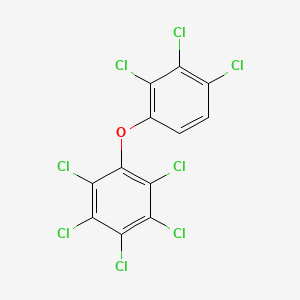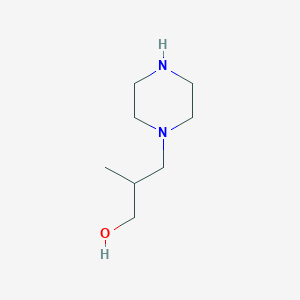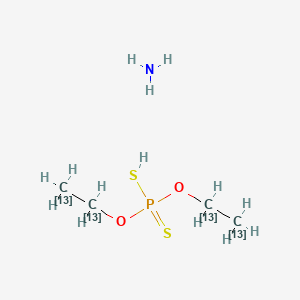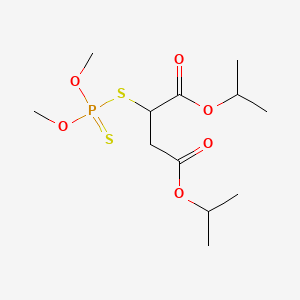
O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is an organophosphate compound widely recognized for its use as an insecticide. This compound is known for its ability to inhibit cholinesterase activity, making it effective in controlling pests such as mosquitoes and head lice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester typically involves the esterification of butanedioic acid with diisopropyl alcohol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the dimethoxyphosphinothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products
Oxidation: Produces oxidized derivatives of the original compound.
Reduction: Results in the formation of reduced phosphinothioyl derivatives.
Substitution: Yields substituted butanedioic acid esters.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for its potential use in treating parasitic infections.
Industry: Utilized as an insecticide in agricultural and public health settings.
Wirkmechanismus
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in the paralysis and death of the pest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate used in agriculture.
Diazinon: An organophosphate used for pest control in soil and on plants.
Uniqueness
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is unique due to its relatively low toxicity to humans compared to other organophosphates like parathion. Its effectiveness as an insecticide, combined with its lower human toxicity, makes it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
3700-90-1 |
|---|---|
Molekularformel |
C12H23O6PS2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
dipropan-2-yl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS2/c1-8(2)17-11(13)7-10(12(14)18-9(3)4)21-19(20,15-5)16-6/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
FLQSJJQRPJGANI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
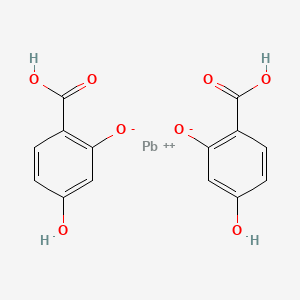
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
